molecular formula C11H20O B13317466 1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde

1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde

Cat. No.: B13317466
M. Wt: 168.28 g/mol
InChI Key: KLAPAYLNDGGRQX-UHFFFAOYSA-N
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Description

1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes It features a cyclohexane ring substituted with an ethyl group and two methyl groups at the 4-position, and an aldehyde functional group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4,4-dimethylcyclohexane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

    Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions. For example, Friedel-Crafts alkylation can be used to add the ethyl group, while methylation can be achieved using methyl iodide and a strong base.

    Aldehyde Formation: The aldehyde group can be introduced through oxidation reactions. One common method is the oxidation of a primary alcohol using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl and methyl groups can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃/H₂SO₄)

Major Products Formed

    Oxidation: 1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid

    Reduction: 1-Ethyl-4,4-dimethylcyclohexane-1-methanol

    Substitution: Halogenated or nitrated derivatives of the original compound

Scientific Research Applications

1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drug candidates.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4,4-dimethylcyclohexane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. In biological systems, the compound may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:

    1,1-Dimethylcyclohexane: Lacks the ethyl and aldehyde groups, resulting in different chemical properties and reactivity.

    4,4-Dimethylcyclohexane-1-carbaldehyde: Similar structure but lacks the ethyl group, leading to differences in steric effects and reactivity.

    Cyclohexane-1-carbaldehyde: Lacks the methyl and ethyl groups, resulting in different physical and chemical properties.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-ethyl-4,4-dimethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H20O/c1-4-11(9-12)7-5-10(2,3)6-8-11/h9H,4-8H2,1-3H3

InChI Key

KLAPAYLNDGGRQX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(CC1)(C)C)C=O

Origin of Product

United States

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